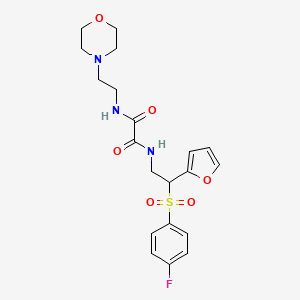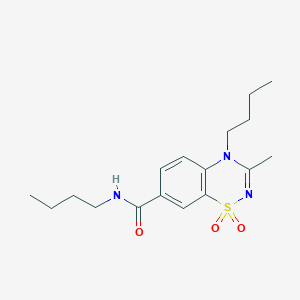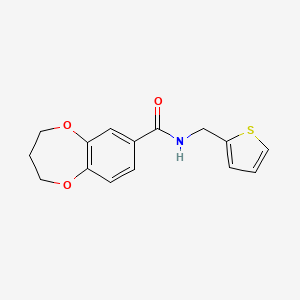
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a cyclohexyl group, a dimethoxyphenyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of hydrogen atoms on the imidazole ring with the dimethoxyphenyl group using appropriate reagents and catalysts.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage between the imidazole ring and the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction rates.
Purification Techniques: Employing methods like recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted groups on the imidazole or phenyl rings.
科学的研究の応用
N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigating its effects on various biological pathways and targets.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
作用機序
The mechanism of action of N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-CYCLOHEXYL-2-{[4-(2,5-DIMETHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-CYCLOHEXYL-2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the imidazole ring enhances its potential for diverse applications.
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-24-15-8-9-16(17(12-15)25-2)22-11-10-20-19(22)26-13-18(23)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,23) |
InChIキー |
CQRUQWLCGUBEJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11249877.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11249882.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11249885.png)
![N-(4-(N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B11249889.png)
![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11249892.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
![1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11249913.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B11249927.png)
![6-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249930.png)
![1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one](/img/structure/B11249931.png)
![2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11249953.png)
